molecular formula C10H10N2O B116672 (5-Phenylisoxazol-3-yl)methylamine CAS No. 154016-47-4

(5-Phenylisoxazol-3-yl)methylamine

Cat. No. B116672
M. Wt: 174.2 g/mol
InChI Key: GWDSZTSDAULPDO-UHFFFAOYSA-N
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Description

“(5-Phenylisoxazol-3-yl)methylamine” is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.20 g/mol .


Synthesis Analysis

There are several methods to synthesize “(5-Phenylisoxazol-3-yl)methylamine”. One of the methods involves the synthesis of (3‐Phenylisoxazol‐5‐yl)methanimine derivatives . The structures of the compounds were determined by NMR and HRMS methods, and chlorination on the phenyl ring of phenylisoxazol-5-yl was confirmed by X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “(5-Phenylisoxazol-3-yl)methylamine” can be represented by the InChI code: 1S/C10H10N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2 . The compound has a topological polar surface area of 52 Ų .


Physical And Chemical Properties Analysis

“(5-Phenylisoxazol-3-yl)methylamine” has a molecular weight of 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Palladium Complex Catalysis

Methylamine derivatives containing 1,2-azole fragments like (5-Phenylisoxazol-3-yl)methylamine have been used to synthesize palladium complexes. These complexes exhibit high catalytic activity in the Suzuki reaction in aqueous mediums, indicating their potential in catalysis and organic synthesis applications (Akishina et al., 2021).

Synthesis and Biological Evaluation

Compounds like 3-(4-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)piperazin-1-yl) benzoisothiazole derivatives, which are new classes of isoxazolines, have been synthesized using (5-Phenylisoxazol-3-yl)methylamine. These compounds have shown potent cytotoxic and antineoplastic activities in mammalian cancer cells, marking them as potential candidates for cancer treatment (Byrappa et al., 2017).

Cyclooxygenase-1 (COX-1) Inhibition

Derivatives of (5-Phenylisoxazol-3-yl)methylamine have been used to design a new series of 3,4-diarylisoxazoles to improve biochemical COX-1 selectivity and antiplatelet efficacy. These compounds have been significant in understanding the structural requirements for selective COX-1 inhibition, showing potential in the development of anti-inflammatory drugs (Vitale et al., 2013).

Antimicrobial Applications

Compounds having 5-methyl-3-phenylisoxazole moiety have been synthesized and shown better antimicrobial activity compared with reference drugs like Streptomycin and Ampicillin. This suggests the potential of (5-Phenylisoxazol-3-yl)methylamine derivatives in developing new antimicrobial agents (Badadhe et al., 2013).

Future Directions

The future directions for the study of “(5-Phenylisoxazol-3-yl)methylamine” could involve further exploration of its potential biological activities. For instance, the anti-HBV activity of some isoxazole derivatives has been evaluated , suggesting potential applications in antiviral drug development.

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDSZTSDAULPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409439
Record name (5-phenylisoxazol-3-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylisoxazol-3-yl)methylamine

CAS RN

154016-47-4
Record name (5-phenylisoxazol-3-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-[(5-Phenylisoxazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione (3.48 g, 11.4 mmol) was treated with hydrazine hydrate (1.35 g, 22.9 mmol) according to the method described in Part E of Example 35 to provide (5-phenylisoxazol-3-yl)methylamine as a pale yellow solid.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Akishina, ЕА Dikusar, SK Petkevich… - Russian Journal of …, 2021 - Springer
New methylamine derivatives with 1,2-azole fragments (phenylisoxazole, p-tolylisoxazole, 2,5-dimethylphenylisoxazole and 4,5-dichloroisothiazole) and their palladium complexes …
Number of citations: 6 link.springer.com

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